molecular formula C9H15BrO B15172209 (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one CAS No. 921770-69-6

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one

Cat. No.: B15172209
CAS No.: 921770-69-6
M. Wt: 219.12 g/mol
InChI Key: OTOHYKKFSMOIRH-CBAPKCEASA-N
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Description

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is an organic compound that belongs to the class of brominated cycloheptanones. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position on a seven-membered cycloheptanone ring. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 3-ethylcycloheptan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of 2-hydroxy-3-ethylcycloheptan-1-one or 2-amino-3-ethylcycloheptan-1-one.

    Reduction: Formation of 2-bromo-3-ethylcycloheptanol.

    Oxidation: Formation of 2-bromo-3-ethylcycloheptanoic acid.

Scientific Research Applications

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2S,3S)-2-Bromo-3-ethylcycloheptan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Chloro-3-ethylcycloheptan-1-one: Similar structure but with a chlorine atom instead of bromine.

    (2S,3S)-2-Bromo-3-methylcycloheptan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    (2R,3R)-2-Bromo-3-ethylcycloheptan-1-one: Enantiomer with different stereochemistry.

Uniqueness

(2S,3S)-2-Bromo-3-ethylcycloheptan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethyl group on the cycloheptanone ring.

Properties

CAS No.

921770-69-6

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

(2S,3S)-2-bromo-3-ethylcycloheptan-1-one

InChI

InChI=1S/C9H15BrO/c1-2-7-5-3-4-6-8(11)9(7)10/h7,9H,2-6H2,1H3/t7-,9-/m0/s1

InChI Key

OTOHYKKFSMOIRH-CBAPKCEASA-N

Isomeric SMILES

CC[C@H]1CCCCC(=O)[C@H]1Br

Canonical SMILES

CCC1CCCCC(=O)C1Br

Origin of Product

United States

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